[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy group, an iodophenoxy group, and a chlorobenzoate group. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-ethoxy-4-formylphenyl 2-chlorobenzoate with 2-(4-iodophenoxy)acetyl hydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-ethoxy-4-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- [2-ethoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- [2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Uniqueness
The uniqueness of [2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate lies in its specific molecular structure, which includes an iodophenoxy group. This structural feature may impart unique chemical and biological properties, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClIN2O5/c1-2-31-22-13-16(7-12-21(22)33-24(30)19-5-3-4-6-20(19)25)14-27-28-23(29)15-32-18-10-8-17(26)9-11-18/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTJRQAQXXHOMK-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)I)OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I)OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClIN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.